molecular formula C9H7N3 B3015467 2-Aminoindolizine-1-carbonitrile CAS No. 63014-89-1

2-Aminoindolizine-1-carbonitrile

Cat. No.: B3015467
CAS No.: 63014-89-1
M. Wt: 157.176
InChI Key: XXPJGCRDTIPKJP-UHFFFAOYSA-N
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Description

2-Aminoindolizine-1-carbonitrile is a heterocyclic compound with the molecular formula C9H7N3. It features an indolizine ring system, which is a nitrogen-containing bicyclic structure.

Mechanism of Action

Target of Action

Indolizine derivatives, which include 2-aminoindolizine-1-carbonitrile, have been found to interact with various biological targets .

Mode of Action

It has been suggested that indolizine derivatives, including this compound, may act as phosphatase inhibitors . This implies that the compound could interact with its targets, leading to changes in the activity of certain enzymes, which in turn could affect various biological processes.

Biochemical Pathways

Given the potential phosphatase inhibitory activity of indolizine derivatives , it can be inferred that the compound might influence pathways involving phosphatases. These enzymes play crucial roles in many cellular processes, including signal transduction, cell cycle regulation, and apoptosis.

Result of Action

Given the potential phosphatase inhibitory activity of indolizine derivatives , it can be inferred that the compound might influence various cellular processes regulated by these enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoindolizine-1-carbonitrile typically involves the reaction of 2-bromo-1-phenacylpyridinium salt with malononitrile under the influence of a base, followed by cyclization . This method provides a straightforward route to obtain the desired compound with good yields.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 2-Aminoindolizine-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of an indolizine ring with amino and nitrile functional groups. This structural feature imparts distinct chemical reactivity and potential biological activity, differentiating it from other indole and indolizine derivatives .

Properties

IUPAC Name

2-aminoindolizine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-5-7-8(11)6-12-4-2-1-3-9(7)12/h1-4,6H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPJGCRDTIPKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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